molecular formula C16H12ClN3O2S B2941758 N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872704-78-4

N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2941758
CAS No.: 872704-78-4
M. Wt: 345.8
InChI Key: UUQCNAPTAPVCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chlorophenyl group, a furan ring, and a pyridazinyl sulfanyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of a furan derivative with a pyridazine compound under specific conditions to form the pyridazinyl sulfanyl intermediate.

    Acylation Reaction: The intermediate is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base to form the acetamide linkage.

    Chlorophenyl Substitution: Finally, the chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other acetamides, pyridazines, and furan derivatives.

    N-(4-chlorophenyl)acetamide: Lacks the pyridazinyl sulfanyl and furan moieties.

    2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide: Lacks the chlorophenyl group.

Uniqueness

The unique combination of the chlorophenyl, furan, and pyridazinyl sulfanyl groups in this compound may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-23-16-8-7-13(19-20-16)14-2-1-9-22-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQCNAPTAPVCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.